VS-4718 features a substituted pyridine core structure, with key functional groups including an aminopyrimidine moiety and a morpholine ring. This structure allows it to bind selectively to the ATP-binding pocket of FAK, inhibiting its kinase activity. Detailed insights into the molecular interactions between VS-4718 and human FAK are provided in the publication "Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase" []. This study utilized molecular docking and dynamics simulations to elucidate the binding mechanism, highlighting key hydrogen bond interactions with the hinge loop residue C502 and the T-loop residue D564, as well as hydrophobic interactions with residues I428, A452, V484, M499, G505, and L553.
VS-4718 exerts its effects by selectively inhibiting FAK kinase activity. It binds to the ATP-binding pocket of FAK, preventing autophosphorylation at tyrosine 397 (Y397) [], a critical step in FAK activation. This inhibition disrupts downstream signaling pathways associated with cell proliferation, survival, migration, invasion, and cancer stem cell maintenance. Studies have also shown that VS-4718 can modulate the activity of ABCB1 and ABCG2 transporters [], potentially affecting drug efflux and influencing multidrug resistance in cancer cells.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: